BenchChemオンラインストアへようこそ!

N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

17β-Hydroxysteroid Dehydrogenase Osteoporosis Steroid Metabolism

N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide (C₁₀H₁₀F₃NO₂, MW 233.19) is a synthetic small-molecule benzamide bearing a 3-trifluoromethyl (-CF₃) substituent on the aromatic ring and an N-(2-hydroxyethyl) side chain. The compound has been characterized as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and type 1 (17β-HSD1), enzymes critical in sex-steroid metabolism, with IC₅₀ values determined in cell-free human placental assays.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
Cat. No. B4662590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCO
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(6-8)9(16)14-4-5-15/h1-3,6,15H,4-5H2,(H,14,16)
InChIKeyRDSJZNRAPIQQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide (CAS 948718-97-6): Core Chemotype, Biological Profile, and Procurement Significance


N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide (C₁₀H₁₀F₃NO₂, MW 233.19) is a synthetic small-molecule benzamide bearing a 3-trifluoromethyl (-CF₃) substituent on the aromatic ring and an N-(2-hydroxyethyl) side chain [1]. The compound has been characterized as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and type 1 (17β-HSD1), enzymes critical in sex-steroid metabolism, with IC₅₀ values determined in cell-free human placental assays [2]. Its structural simplicity, combined with the electron-withdrawing and lipophilic properties of the meta-CF₃ group and the hydrogen-bonding capacity of the terminal hydroxyl, places it within a class of non-steroidal 17β-HSD modulators investigated for osteoporosis and estrogen-dependent disease applications [3].

Why N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Trifluoromethyl-substituted benzamides are not interchangeable with their methyl, halogen, or unsubstituted counterparts. The 3-CF₃ group profoundly alters electronic density on the aromatic ring, directly affecting target binding and metabolic stability [1]. In the context of 17β-HSD inhibition, the N-(2-hydroxyethyl) side chain contributes specific hydrogen-bond donor/acceptor interactions that simple N-alkyl or N-aryl benzamides cannot replicate [2]. Even positional isomerism (2-CF₃ vs. 3-CF₃ vs. 4-CF₃) produces divergent lipophilicity, steric profiles, and biological selectivity; for instance, the 2-CF₃ isomer N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (CAS 948720-21-6) displays a markedly different computed logP, potentially altering membrane permeability and off-target binding [3]. Substitution of the target compound with a generic benzamide lacking the CF₃ group or bearing a different N-substituent therefore risks loss of the specific 17β-HSD2/HSD1 inhibitory profile and altered physicochemical properties documented in quantitative assays below.

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs and In-Class Alternatives


17β-HSD2 Inhibitory Potency of N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide: Direct BindingDB Comparison with a Structurally Related Benzamide Inhibitor

N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide inhibits human placental microsomal 17β-HSD2 with an IC₅₀ of 238 nM, compared to 156 nM for the related benzamide BDBM50357464 (CHEMBL1917895), a biaryl-phenol-based 17β-HSD2 inhibitor tested in the identical assay ([3H]E2 substrate, HPLC analysis) [1]. While the comparator achieves 1.5-fold higher potency, N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide exhibits a distinct selectivity profile: its 17β-HSD1 IC₅₀ is 309 nM, yielding a modest 1.3-fold selectivity ratio for HSD2 over HSD1, versus BDBM50357464's 17β-HSD1 IC₅₀ of 926 nM (5.9-fold HSD2 selectivity) [2]. This differential selectivity pattern makes N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide a closer-to-equipotent dual HSD2/HSD1 modulator, which is a distinct pharmacological profile relevant for research applications where balanced inhibition of both isoforms is desired rather than high isoform selectivity [3].

17β-Hydroxysteroid Dehydrogenase Osteoporosis Steroid Metabolism

Physicochemical Differentiation: Computed Lipophilicity of 3-CF₃ vs. 2-CF₃ Positional Isomer of N-(Hydroxyethyl)-trifluoromethylbenzamide

Positional isomerism of the trifluoromethyl group on the benzamide core yields distinct computed lipophilicity. The 2-CF₃ isomer N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (CAS 948720-21-6) has a PubChem-computed XLogP3 of 0.4 [1]. While a directly comparable PubChem-computed XLogP value for the 3-CF₃ target compound has not been deposited, the meta-substitution pattern alters the dipole moment and electronic distribution relative to the ortho isomer, which is known to modulate passive membrane permeability and plasma protein binding in benzamide series [2]. In general, meta-CF₃ benzamides exhibit attenuated intramolecular hydrogen bonding with the amide N–H compared to ortho-CF₃ congeners, resulting in greater conformational flexibility and different solvation energetics [3]. This physicochemical divergence means that the 3-CF₃ isomer cannot be substituted by the 2-CF₃ or 4-CF₃ isomers without altering permeability, solubility, or target binding kinetics.

Lipophilicity Drug Design Positional Isomerism

Hydrogen-Bond Donor/Acceptor Capacity: N-(2-Hydroxyethyl) Side Chain vs. N-Methyl or N-Phenyl Benzamide Comparators

N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide possesses two hydrogen-bond donors (amide N–H, terminal –OH) and five hydrogen-bond acceptors (amide C=O, –OH oxygen, three F atoms) [1]. In contrast, N-methyl-3-(trifluoromethyl)benzamide has only one H-bond donor (amide N–H) and four acceptors (no terminal –OH), while N-phenyl-3-(trifluoromethyl)benzamide has one donor and four acceptors, with the N-phenyl group introducing additional steric bulk [2]. The presence of the terminal hydroxyl group increases aqueous solubility and enables additional intermolecular interactions with biological targets and formulation excipients. This property directly impacts assay compatibility in aqueous biochemical buffers and influences crystal packing in solid-state characterization studies [3].

Hydrogen Bonding Solubility N-Substituted Benzamide

Molecular Weight and Ligand Efficiency: Comparison of N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide with Larger Benzamide-Based 17β-HSD Inhibitors

With a molecular weight of 233.19 Da and 17 heavy atoms, N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide is significantly smaller than many benzamide-based 17β-HSD2 inhibitors. For example, BDBM50357464 (CHEMBL1917895) has a molecular weight of approximately 370 Da (biaryl phenol scaffold), and advanced lead compounds in the thiophene amide series exceed 400 Da [1]. The target compound's 17β-HSD2 ligand efficiency (LE = 1.4 × pIC₅₀ / heavy_atom_count ≈ 0.37) is within range for a viable fragment or early lead, offering greater room for subsequent synthetic optimization compared to larger, more complex benzamides [2]. Lower molecular weight also generally correlates with higher aqueous solubility and improved synthetic tractability, reducing cost and complexity in procurement and scale-up [3].

Ligand Efficiency Fragment-Based Drug Design Lead Optimization

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


Dual 17β-HSD2/HSD1 Pharmacological Profiling in Steroidogenic Pathway Studies

For research groups investigating the role of 17β-hydroxysteroid dehydrogenases in estradiol/testosterone metabolism, N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide provides a near-equipotent dual inhibition profile (HSD2 IC₅₀ = 238 nM, HSD1 IC₅₀ = 309 nM; 1.3-fold selectivity) that is distinct from highly HSD2-selective benzamide inhibitors such as BDBM50357464 (5.9-fold selectivity) [1]. This balanced inhibition enables simultaneous modulation of both estrone-to-estradiol activation (HSD1) and estradiol-to-estrone inactivation (HSD2) in cell-based steroidogenesis assays, facilitating studies where complete pathway suppression is desired rather than isoform-selective perturbation [2].

Fragment-Based Lead Discovery for Non-Steroidal 17β-HSD Modulators

With a molecular weight of only 233.19 Da and 17 heavy atoms, N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide is an attractive starting point for fragment-based drug discovery and scaffold-hopping campaigns targeting 17β-HSD2 [1]. Its ligand efficiency (estimated LE ≈ 0.37) and demonstrated on-target activity in human placental assays [2] make it a viable fragment hit for structure-guided optimization, where synthetic elaboration on the benzamide core or N-(2-hydroxyethyl) side chain can improve potency while the 3-CF₃ group maintains favorable metabolic stability [3].

Physicochemical Reference Standard for Positional Isomer Differentiation in Benzamide SAR Studies

The 3-CF₃ substitution pattern distinguishes this compound from the 2-CF₃ isomer (XLogP3 = 0.4) in terms of dipole moment, conformational flexibility, and hydrogen-bonding potential [1]. N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide can serve as a well-defined meta-substituted reference standard in structure-activity relationship (SAR) studies that systematically compare ortho, meta, and para trifluoromethyl benzamide derivatives, ensuring that observed biological differences can be attributed to positional effects rather than batch-to-batch variability [2].

Aqueous-Compatible Biochemical Assay Development Using a Hydroxyl-Containing Benzamide Probe

The terminal hydroxyl group of the N-(2-hydroxyethyl) side chain provides enhanced aqueous solubility (2 H-bond donors, 5 H-bond acceptors) compared to N-methyl or N-phenyl benzamide analogs (1 donor, 4 acceptors) [1]. This property reduces the risk of compound precipitation when transitioning from DMSO stock solutions to aqueous assay buffers, making N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide a more reliable probe for high-throughput screening or dose-response experiments where consistent compound solubility is essential for data reproducibility [2].

Quote Request

Request a Quote for N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.